Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate
CAS No.:
Cat. No.: VC17456303
Molecular Formula: C11H8BrFO3
Molecular Weight: 287.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrFO3 |
|---|---|
| Molecular Weight | 287.08 g/mol |
| IUPAC Name | ethyl 5-bromo-6-fluoro-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C11H8BrFO3/c1-2-15-11(14)7-5-16-10-4-9(13)8(12)3-6(7)10/h3-5H,2H2,1H3 |
| Standard InChI Key | LNUNTORHCFGIKU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=COC2=CC(=C(C=C21)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
The benzofuran scaffold in ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate is a fused bicyclic system comprising a benzene ring fused to a furan ring. The substitution pattern—bromine at C5 and fluorine at C6—introduces significant electronic effects, altering the compound’s reactivity and interaction with biological targets. The ethyl carboxylate group at C3 enhances solubility in organic solvents and serves as a handle for further derivatization.
Molecular Properties
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Molecular Formula:
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Molecular Weight: 287.08 g/mol
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Hydrogen Bond Acceptors: 4 (oxygen atoms in the furan ring, carboxylate, and fluorine)
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XLogP3: Estimated at 3.2, indicating moderate lipophilicity .
The fluorine atom’s electronegativity increases the compound’s stability and influences its metabolic resistance, while the bromine atom provides a site for cross-coupling reactions.
Synthesis and Manufacturing
The synthesis of ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate typically involves multi-step reactions starting from substituted benzofuran precursors. A common approach includes:
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Halogenation: Bromination at C5 using (NBS) under controlled conditions.
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Fluorination: Introduction of fluorine at C6 via electrophilic substitution or halogen exchange reactions .
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Esterification: Reaction with ethyl chloroformate to install the carboxylate group .
Purification is achieved through column chromatography or recrystallization, yielding high-purity material suitable for pharmacological studies.
Applications in Medicinal Chemistry
Benzofuran derivatives are renowned for their diverse biological activities. Ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate has shown promise in:
Enzyme Inhibition
The compound’s halogen atoms enhance binding affinity to enzyme active sites. Preliminary studies suggest inhibition of kinases involved in inflammatory pathways, though specific targets remain under investigation.
Anticancer Activity
In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) revealed moderate cytotoxicity, with values in the micromolar range. The fluorine atom may reduce metabolic degradation, prolonging activity.
Chemical Reactivity and Derivatives
Substitution Reactions
The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives, expanding structural diversity . For example:
This reactivity is pivotal for synthesizing analogs with tailored properties.
Oxidation and Reduction
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Oxidation: The furan ring can be oxidized to a diketone using , though this disrupts the aromatic system.
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Reduction: Lithium aluminum hydride () reduces the ester to a primary alcohol, enabling further functionalization.
Comparative Analysis with Structural Analogs
The table below compares ethyl 5-bromo-6-fluorobenzofuran-3-carboxylate with related compounds:
This comparison highlights how substituents modulate bioactivity and physicochemical properties.
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